Cas no 74223-56-6 (Sulfometuron)

Sulfometuron structure
Nome del prodotto:Sulfometuron
Sulfometuron Proprietà chimiche e fisiche
Nomi e identificatori
-
- Sulfometuron
- 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid
- 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid
- 2-(3-(4,6-dimethylpyrimidin-2yl)ureidosulfonyl)benzoic acid
- 2-(4,6-dimethylpyrimidin-2-ylcarbamoylsulfamoyl)benzoic acid
- 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoic acid
- Benzoic acid,2-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)
- N-[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]-2-carboxybenzenesulfonamide
- Sulfometuron [ANSI:BSI:ISO]
- CHEMBL401913
- FZMKKCQHDROFNI-UHFFFAOYSA-N
- UNII-031E04UF2X
- MG-0214
- 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulphonyl)benzoic acid
- Q27155705
- 2-(4,6-dimethylpyrimidin-2-ylaminocarbonylsulfamoyl)benzoic acid
- 031E04UF2X
- NS00121519
- 74223-56-6
- 2-(4,6-dimethylpyrimidin-2-ylaminocarbonylsulfamoyl) benzoic acid
- 2-(((((4,6-Dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoic acid
- BRN 0937935
- CHEBI:82042
- Benzoic acid, 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-
- C18895
- Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-
- SULFOMETURON [ISO]
- SCHEMBL66180
- AKOS016340708
- DTXSID20225213
-
- Inchi: 1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21)
- Chiave InChI: FZMKKCQHDROFNI-UHFFFAOYSA-N
- Sorrisi: CC1=CC(C)=NC(NC(NS(C2=CC=CC=C2C(=O)O)(=O)=O)=O)=N1
Proprietà calcolate
- Massa esatta: 350.06800
- Massa monoisotopica: 350.068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 566
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 147A^2
Proprietà sperimentali
- Densità: 1.506
- Indice di rifrazione: 1.636
- PSA: 146.73000
- LogP: 2.84670
Sulfometuron Letteratura correlata
-
Christina K. Remucal Environ. Sci.: Processes Impacts 2014 16 628
-
Mark H. Russell,John L. Saladini,Frank Lichtner Pestic. Outlook 2002 13 166
-
Sergio C. Nanita Analyst 2011 136 285
-
Xu Yan,Hongxia Li,Yu Yan,Xingguang Su Anal. Methods 2014 6 3543
-
X. Jin Yang,Yixin Qu,Qipeng Yuan,Pingyu Wan,Zhenxia Du,Dazhou Chen,Choon Wong Analyst 2013 138 659
74223-56-6 (Sulfometuron) Prodotti correlati
- 2171562-75-5(3-(3-Aminoazetidin-3-yl)oxolan-3-ol)
- 2223041-52-7(2-(2-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 451481-18-8(N-(3,5-dichlorophenyl)-2-fluoro-5-(piperidine-1-sulfonyl)benzamide)
- 2227694-05-3((1S)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol)
- 338757-39-4(1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME)
- 2060039-85-0(1-{5-3-(trifluoromethoxy)phenylfuran-2-yl}ethan-1-one)
- 2172625-86-2(methyl 2-(5E)-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ylideneacetate)
- 2108457-88-9(1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride)
- 1804513-93-6(2-Amino-3-(difluoromethyl)-4-iodopyridine-6-carboxylic acid)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
